
ロドキサミドトロメタミン
概要
説明
Lodoxamide tromethamine is a mast-cell stabilizer primarily used in ophthalmology for the treatment of allergic ocular disorders such as vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis . It works by inhibiting the release of inflammatory mediators from mast cells, thereby reducing symptoms associated with allergic reactions .
科学的研究の応用
Lodoxamide tromethamine has a wide range of applications in scientific research:
作用機序
The precise mechanism of action of lodoxamide tromethamine is not fully understood. it is believed to prevent calcium influx into mast cells upon antigen stimulation, thereby stabilizing the mast cell membrane and inhibiting the release of inflammatory mediators such as histamine and leukotrienes . This action reduces the symptoms associated with allergic reactions .
Similar Compounds:
Cromolyn Sodium: Another mast cell stabilizer used in the treatment of allergic conditions.
Nedocromil Sodium: Similar to lodoxamide tromethamine, it is used to prevent allergic reactions.
Comparison: Lodoxamide tromethamine is unique in its higher potency and longer duration of action compared to cromolyn sodium and nedocromil sodium . It also exhibits minimal adverse effects, making it a preferred choice for long-term treatment of allergic ocular disorders .
Safety and Hazards
Lodoxamide tromethamine may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, and severe burning or stinging when applying the eye drops . Common side effects include eye burning/stinging/discomfort/irritation, eye itching, eye redness or pain, feeling as if something is in the eye, dry nose, sneezing, headache, dizziness, drowsiness, blurred vision, watery eyes, dry eyes, sticky feeling in the eye, swollen or puffy eyelids, crusting in the corner of the eye or on the eyelid, or drainage from your eyes .
生化学分析
Biochemical Properties
Lodoxamide tromethamine plays a crucial role in biochemical reactions by stabilizing mast cells and preventing their degranulation. This compound interacts with various biomolecules, including enzymes and proteins involved in the allergic response. Specifically, lodoxamide tromethamine inhibits the influx of calcium ions into mast cells upon antigen stimulation, which is essential for the degranulation process . By preventing calcium influx, lodoxamide tromethamine stabilizes the mast cell membrane and inhibits the release of histamine and other inflammatory mediators .
Cellular Effects
Lodoxamide tromethamine exerts significant effects on various cell types and cellular processes. It primarily influences mast cells by preventing their degranulation and subsequent release of histamine and other inflammatory mediators . This inhibition reduces the symptoms of allergic reactions in ocular tissues. Additionally, lodoxamide tromethamine affects cell signaling pathways by preventing the activation of pathways that lead to mast cell degranulation . It also influences gene expression related to inflammatory responses, thereby modulating cellular metabolism and reducing inflammation .
Molecular Mechanism
The molecular mechanism of lodoxamide tromethamine involves its ability to stabilize mast cell membranes and prevent degranulation. This inhibition stabilizes the mast cell membrane and prevents the release of intracellular histamine and other chemoattractant factors . Additionally, lodoxamide tromethamine may act as an agonist at the G protein-coupled receptor 35, which plays a role in inflammatory processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lodoxamide tromethamine have been observed to change over time. The compound is stable and maintains its efficacy in inhibiting mast cell degranulation over extended periods . In vitro studies have demonstrated that lodoxamide tromethamine can prevent the antigen-specific release of histamine from mast cells . Long-term studies in vivo have shown that lodoxamide tromethamine continues to inhibit allergic responses without significant degradation .
Dosage Effects in Animal Models
The effects of lodoxamide tromethamine vary with different dosages in animal models. In rats, lodoxamide tromethamine has been shown to be highly effective at inhibiting histamine release at low doses, with an ID50 value of 0.001 mg/kg . At higher doses, the compound can cause temporary sensations of warmth, profuse sweating, diarrhea, light-headedness, and stomach distension . These effects are generally temporary and do not result in permanent adverse outcomes .
Metabolic Pathways
Lodoxamide tromethamine is involved in metabolic pathways that include its interaction with enzymes responsible for its degradation and elimination. The primary route of elimination for lodoxamide tromethamine is urinary excretion . The compound is metabolized in the liver, and its metabolites are excreted in the urine . The elimination half-life of lodoxamide tromethamine is approximately 8.5 hours .
Transport and Distribution
Lodoxamide tromethamine is transported and distributed within cells and tissues primarily through passive diffusion. It is absorbed into ocular tissues when administered topically and exerts its effects locally . The compound does not exhibit significant systemic absorption, and plasma concentrations remain undetectable following topical application . This localized distribution minimizes systemic side effects and enhances its therapeutic efficacy in ocular tissues .
Subcellular Localization
The subcellular localization of lodoxamide tromethamine is primarily within mast cells, where it exerts its stabilizing effects. The compound prevents the degranulation of mast cells by inhibiting calcium influx, thereby stabilizing the cell membrane . This localization is crucial for its function as a mast cell stabilizer and its ability to prevent the release of inflammatory mediators .
準備方法
Synthetic Routes and Reaction Conditions: Lodoxamide tromethamine is synthesized through a multi-step process involving the reaction of 2-chloro-5-cyano-m-phenylene with dioxamic acid to form lodoxamide. This compound is then reacted with tromethamine to produce lodoxamide tromethamine . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods: In industrial settings, lodoxamide tromethamine is produced in large-scale reactors where precise control over reaction parameters is maintained. The process involves the use of high-purity reagents and solvents to achieve a high yield and quality of the final product . The compound is then purified through crystallization and filtration techniques to remove any impurities .
化学反応の分析
Types of Reactions: Lodoxamide tromethamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert lodoxamide tromethamine into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lodoxamide tromethamine involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-aminoethanol in the presence of a coupling reagent to form the intermediate, which is further reacted with 2,2,2-trifluoroethanol in the presence of a dehydrating agent to yield Lodoxamide. Lodoxamide is then reacted with tromethamine to form Lodoxamide tromethamine.", "Starting Materials": ["5-chloro-2-methoxybenzoic acid", "2-aminoethanol", "coupling reagent", "2,2,2-trifluoroethanol", "dehydrating agent", "Lodoxamide", "tromethamine"], "Reaction": ["Step 1: React 5-chloro-2-methoxybenzoic acid with 2-aminoethanol in the presence of a coupling reagent to form the intermediate", "Step 2: React the intermediate with 2,2,2-trifluoroethanol in the presence of a dehydrating agent to yield Lodoxamide", "Step 3: React Lodoxamide with tromethamine to form Lodoxamide tromethamine"] } | |
CAS番号 |
63610-09-3 |
分子式 |
C15H17ClN4O9 |
分子量 |
432.77 g/mol |
IUPAC名 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C11H6ClN3O6.C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);6-8H,1-3,5H2 |
InChIキー |
KUGJPYZIWCRREB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
正規SMILES |
C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O |
外観 |
Solid powder |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Alomide lodoxamide tromethamine U 42585 E U-42,585E |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




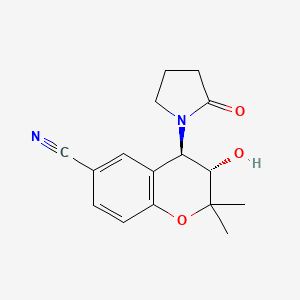

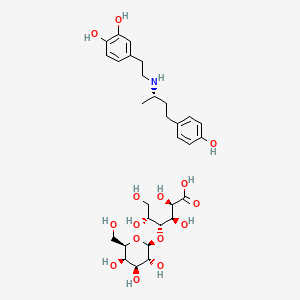
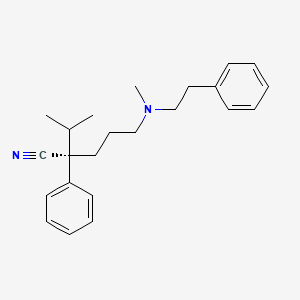
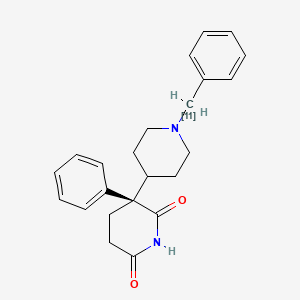
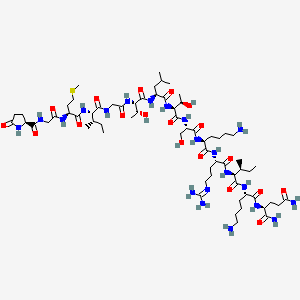
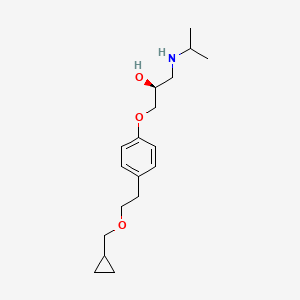
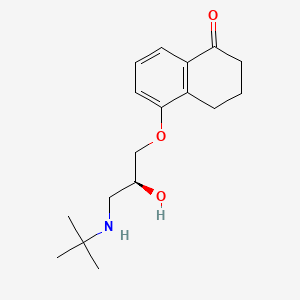
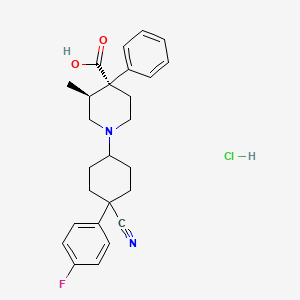
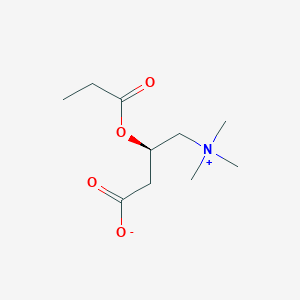
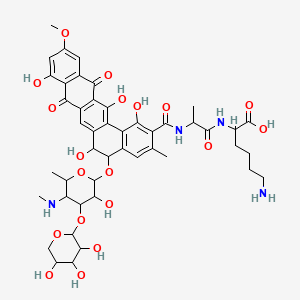

![N-[3-(diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B1674959.png)